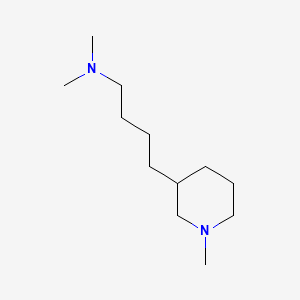
3-(4-(Dimethylamino)butyl)-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Dimethylamino)butyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis This compound is characterized by the presence of a piperidine ring substituted with a dimethylamino group and a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)butyl)-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with 4-(dimethylamino)butyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Dimethylamino)butyl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-(4-(Dimethylamino)butyl)-1-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a tool in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(4-(Dimethylamino)butyl)-1-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The piperidine ring provides structural stability and contributes to the overall pharmacological profile of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in acylation reactions.
1-Methylpiperidine: A simple piperidine derivative used in organic synthesis.
N,N-Dimethylbutylamine: A related amine with similar structural features.
Uniqueness
3-(4-(Dimethylamino)butyl)-1-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
92036-80-1 |
|---|---|
Formule moléculaire |
C12H26N2 |
Poids moléculaire |
198.35 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(1-methylpiperidin-3-yl)butan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-13(2)9-5-4-7-12-8-6-10-14(3)11-12/h12H,4-11H2,1-3H3 |
Clé InChI |
DIFNEXATZUOOME-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)CCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



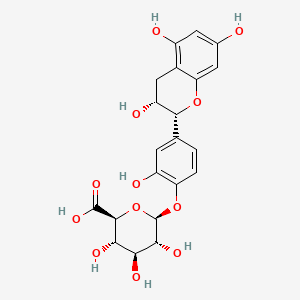
![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)


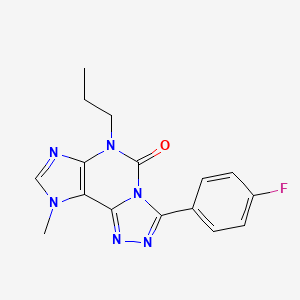
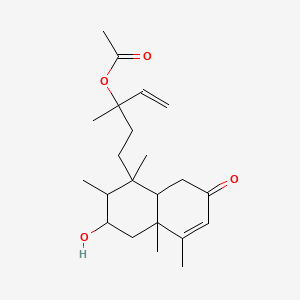
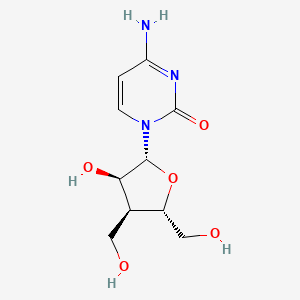
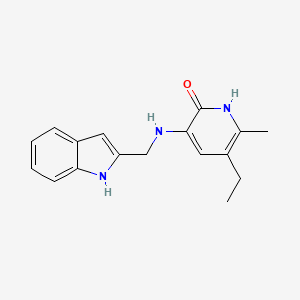


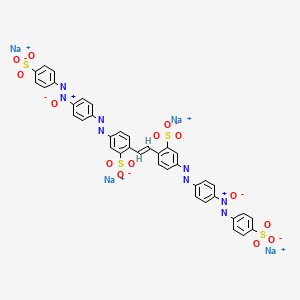
![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)
